molecular formula C8H6ClF3O2 B8295386 2,2,2-Trifluoro-1-(2-hydroxy-5-chlorophenyl)ethanol

2,2,2-Trifluoro-1-(2-hydroxy-5-chlorophenyl)ethanol

Cat. No. B8295386
M. Wt: 226.58 g/mol
InChI Key: OICPGMWZTJVXRX-UHFFFAOYSA-N
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Patent
US06541674B2

Procedure details

12.5 g (100 mmol) of p-chlorophenol and 3.9 g (25 mmol) of 75% fluoral hydrate are introduced into a 100 ml reactor. 6 g of hydrotalcite Mg6AlGa(O4)16.4H2O are added and the mixture is heated at 100° C. for 7 hours. After treating the reaction medium according to the protocol described in Example 1, a yield of 45% of the expected product is obtained.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
hydrotalcite
Quantity
6 g
Type
reactant
Reaction Step Two
Yield
45%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[CH:9](O)([OH:14])[C:10]([F:13])([F:12])[F:11]>>[F:11][C:10]([F:13])([F:12])[CH:9]([C:6]1[CH:7]=[C:2]([Cl:1])[CH:3]=[CH:4][C:5]=1[OH:8])[OH:14]

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)O
Name
Quantity
3.9 g
Type
reactant
Smiles
C(C(F)(F)F)(O)O
Step Two
Name
hydrotalcite
Quantity
6 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After treating
CUSTOM
Type
CUSTOM
Details
the reaction

Outcomes

Product
Name
Type
product
Smiles
FC(C(O)C1=C(C=CC(=C1)Cl)O)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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